Saredutant

NK2 receptor binding affinity human colon

Saredutant (SR-48968) is the only NK2 antagonist with published site-specific CNS microinjection data, demonstrating robust anxiolytic effects at 10–500 pmol intra-hippocampal doses. Unlike broader-spectrum tachykinin antagonists, its stereospecific (S)-enantiomer configuration and high NK2 selectivity (pKi 9.2) enable clean dissection of neurokinin A signaling. Backed by Phase III clinical data in MDD and GAD, saredutant serves as an irreplaceable reference standard for benchmarking next-generation NK2 antagonists. Researchers investigating neurocircuitry, combination pharmacotherapy, or receptor selectivity should procure this validated tool compound to ensure experimental reproducibility.

Molecular Formula C31H35Cl2N3O2
Molecular Weight 552.5 g/mol
CAS No. 142001-63-6
Cat. No. B1681467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaredutant
CAS142001-63-6
Synonyms(S)-N-methyl-N(4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl)benzamide
saredutant
SR 48965
SR 48968
SR 48968C
SR-48968
SR-48968C
SR48968
SR48968C
Molecular FormulaC31H35Cl2N3O2
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
InChIInChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1
InChIKeyPGKXDIMONUAMFR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saredutant (SR-48968, CAS 142001-63-6): A Selective NK2 Receptor Antagonist for CNS Research and Preclinical Investigation


Saredutant (also known as SR-48968, SR-48968C) is a competitive, nonpeptide antagonist of the neurokinin-2 (NK2) tachykinin receptor [1]. It was developed by Sanofi-Aventis and advanced to Phase III clinical evaluation for major depressive disorder (MDD) and generalized anxiety disorder (GAD) [2][3]. The compound possesses a molecular formula of C31H35Cl2N3O2 and a molecular weight of approximately 552.53 g/mol, with a stereospecific (S)-enantiomer configuration essential for its pharmacological activity [4]. As a research tool, saredutant enables the precise definition of NK2 receptor-mediated physiological and pharmacological properties in the central nervous system, distinguishing it from broader-spectrum tachykinin antagonists [5].

Why Saredutant Cannot Be Replaced by Other NK2 Antagonists in Research Protocols


NK2 receptor antagonists represent a chemically and pharmacologically diverse class, encompassing nonpeptide small molecules (e.g., saredutant, GR-159897, ibodutant), glycosylated bicyclic peptides (e.g., nepadutant), and other structural classes, each exhibiting distinct binding kinetics, receptor subtype selectivity profiles, and pharmacokinetic properties [1]. Saredutant's well-characterized in vivo efficacy in CNS anxiety and depression models, validated through both systemic and site-specific administration paradigms, differs markedly from other NK2 antagonists like GR-159897, which demonstrate divergent brain penetration and potency profiles across species and behavioral assays [2][3]. Moreover, the inactive R-enantiomer (SR-48965) demonstrates that stereochemistry is non-negotiable for NK2 receptor engagement, underscoring that not all compounds described as 'NK2 antagonists' are functionally equivalent research tools [4]. These intrinsic differences in pharmacology, species specificity, and molecular target engagement preclude direct substitution of saredutant with other NK2 antagonists without rigorous revalidation of experimental outcomes.

Quantitative Evidence Guide for Saredutant: Differentiating Data from Comparator NK2 Antagonists


Receptor Binding Affinity: Saredutant vs. Nepadutant vs. Ibodutant in Human Colon Tissue

In a direct comparative radioligand binding assay using [125I]NKA on human colon smooth muscle membranes, saredutant demonstrated a pKi of 9.2. This affinity was compared to ibodutant (pKi 9.9) and nepadutant (pKi 8.4), establishing saredutant as an intermediate-affinity, nonpeptide NK2 antagonist with a binding profile distinct from both higher-affinity nonpeptide (ibodutant) and lower-affinity peptide (nepadutant) comparators [1].

NK2 receptor binding affinity human colon radioligand binding tachykinin antagonist

In Vivo Anxiolytic-Like Efficacy: Saredutant vs. GR-159897 in the Mouse Light-Dark Box Model

In the mouse light-dark box model of anxiety, saredutant ((±)-SR48968) at doses of 0.0005–0.5 μg/kg (SC) significantly increased time spent in the aversive light compartment without affecting locomotor activity, an effect comparable to diazepam (1–1.75 mg/kg SC). The comparator NK2 antagonist GR-159897 also increased light compartment time but required a dose range of 0.0005–50 μg/kg SC, spanning a 100,000-fold range [1]. While both compounds exhibit anxiolytic-like activity, saredutant demonstrates a more compressed effective dose window, indicating potential differences in pharmacokinetic-pharmacodynamic (PK/PD) relationships relevant to experimental design.

anxiolytic NK2 antagonist light-dark box in vivo behavioral pharmacology mouse anxiety model

Site-Specific Anxiolytic Action: Intra-Hippocampal Saredutant in the Elevated Plus Maze

Bilateral microinjection of saredutant (10 pmol/0.2 μL) directly into the ventral hippocampus (VH) of male CD-1 mice significantly increased both the number of entries and time spent in the open arms of the elevated plus maze (EPM) and enhanced end-arm exploration [1]. This site-specific anxiolytic-like effect, achieved at a dose as low as 10 pmol, demonstrates that NK2 receptor antagonism within the hippocampus is sufficient to modulate anxiety-related behaviors. In contrast, no comparable intra-hippocampal efficacy data exist for other NK2 antagonists (e.g., GR-159897, ibodutant, nepadutant), as these compounds have been evaluated primarily via systemic administration [2].

intra-hippocampal injection elevated plus maze anxiolytic NK2 receptor mouse defense test battery

Clinical Development Advancement: Phase III Trial Differentiation

Saredutant is the only NK2 receptor antagonist to have reached Phase III clinical evaluation for major depressive disorder (MDD) and generalized anxiety disorder (GAD), with randomized controlled trials assessing both monotherapy (100 mg once daily) and adjunctive therapy with escitalopram [1][2]. In contrast, ibodutant was advanced only to Phase II for irritable bowel syndrome, nepadutant was never marketed after investigation for functional gastrointestinal disorders and asthma, and GR-159897 has been restricted to preclinical anxiolytic characterization without reported clinical progression [3][4][5].

Phase III clinical trial major depressive disorder NK2 antagonist saredutant escitalopram combination

Optimal Research and Industrial Application Scenarios for Saredutant


Neuroanatomical Dissection of Anxiety Circuits via Site-Specific Microinjection

Researchers aiming to map the neurocircuitry underlying NK2 receptor-mediated anxiety modulation should select saredutant for targeted microinjection studies. As demonstrated by intra-hippocampal administration producing robust anxiolytic-like effects in the elevated plus maze and mouse defense test battery at 10–500 pmol doses, saredutant is uniquely validated for this experimental paradigm [1]. No other NK2 antagonist has published site-specific CNS microinjection data, making saredutant the only option for studies requiring precise spatial and temporal control over NK2 receptor blockade within discrete limbic structures.

Translational Benchmarking of Novel NK2 Antagonists in CNS Indications

Drug discovery programs developing next-generation NK2 antagonists for depression or anxiety should utilize saredutant as a reference standard. With Phase III clinical trial data in MDD and GAD, saredutant provides a clinically validated comparator for assessing target engagement, efficacy, and safety margins of new chemical entities [2][3]. Its well-defined receptor binding profile (pKi 9.2 in human colon tissue) and established in vivo efficacy in rodent anxiety models enable rigorous benchmarking across the preclinical-to-clinical translational continuum [4].

Pharmacological Tool for Differentiating NK2 vs. NK1/NK3 Receptor Functions

Investigators seeking to isolate NK2 receptor-specific contributions from overlapping tachykinin signaling pathways should employ saredutant due to its selectivity profile. Saredutant exhibits high affinity and selectivity for the NK2 receptor, enabling clean dissection of neurokinin A-mediated effects from substance P (NK1) and neurokinin B (NK3) signaling [5]. This selectivity is critical for studies exploring the distinct roles of tachykinin receptor subtypes in emotional processing, stress responses, and limbic system function.

Adjunctive Therapy Modeling in Antidepressant Research

Preclinical researchers investigating combination pharmacotherapy for treatment-resistant depression should consider saredutant for adjunctive studies with conventional antidepressants. Saredutant has been shown to synergize with desipramine in animal models of depression, and its Phase III clinical program included an adjunctive therapy arm with escitalopram, making it a valuable tool for modeling combination strategies that target both monoaminergic and neuropeptidergic systems simultaneously [6][7].

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